molecular formula C23H30N4O B6106961 2-[4-[(1-Methylbenzimidazol-2-yl)methyl]-1-(2-phenylethyl)piperazin-2-yl]ethanol

2-[4-[(1-Methylbenzimidazol-2-yl)methyl]-1-(2-phenylethyl)piperazin-2-yl]ethanol

Cat. No.: B6106961
M. Wt: 378.5 g/mol
InChI Key: ZBTIFJCTHDCBLM-UHFFFAOYSA-N
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Description

2-[4-[(1-Methylbenzimidazol-2-yl)methyl]-1-(2-phenylethyl)piperazin-2-yl]ethanol is a complex organic compound that features a benzimidazole moiety, a piperazine ring, and an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(1-Methylbenzimidazol-2-yl)methyl]-1-(2-phenylethyl)piperazin-2-yl]ethanol typically involves multiple steps:

    Acylation Reaction: An initial acylation reaction to form an intermediate.

    Nitration Reaction: The intermediate undergoes nitration to form another intermediate.

    Condensation and Ring Closure: The nitrated intermediate is then subjected to condensation and ring closure to form a benzimidazole derivative.

    Reduction and Cyclization: Finally, reduction and cyclization yield the target compound.

Industrial Production Methods

Industrial production methods focus on optimizing yield and purity while minimizing environmental impact. The process involves:

Chemical Reactions Analysis

Types of Reactions

2-[4-[(1-Methylbenzimidazol-2-yl)methyl]-1-(2-phenylethyl)piperazin-2-yl]ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[4-[(1-Methylbenzimidazol-2-yl)methyl]-1-(2-phenylethyl)piperazin-2-yl]ethanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of hypertension and other cardiovascular diseases.

    Industry: Utilized in the production of various chemical products.

Mechanism of Action

The mechanism of action of 2-[4-[(1-Methylbenzimidazol-2-yl)methyl]-1-(2-phenylethyl)piperazin-2-yl]ethanol involves its interaction with specific molecular targets:

Properties

IUPAC Name

2-[4-[(1-methylbenzimidazol-2-yl)methyl]-1-(2-phenylethyl)piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O/c1-25-22-10-6-5-9-21(22)24-23(25)18-26-14-15-27(20(17-26)12-16-28)13-11-19-7-3-2-4-8-19/h2-10,20,28H,11-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBTIFJCTHDCBLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CN3CCN(C(C3)CCO)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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